molecular formula C29H24ClN5 B11616833 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616833
M. Wt: 478.0 g/mol
InChI Key: BCVWCEXFQHMVIJ-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyrido[1,2-a]benzimidazole moiety. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The final step involves the formation of the pyrido[1,2-a]benzimidazole moiety through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including the compound , as anticancer agents. These compounds interfere with tubulin polymerization, a critical process for cell division. Research indicates that modifications to the piperazine and benzimidazole moieties can enhance cytotoxicity against various cancer cell lines. Specifically, the incorporation of halogen substituents has been shown to improve the antineoplastic activity of these compounds against human cancer cells .

Modification Effect on Activity
Chlorine at C-2 positionEnhanced cytotoxicity
Methyl group at 5-positionIncreased antineoplastic activity

Anti-inflammatory Properties

The compound also shows promise as a COX-II inhibitor, which is crucial for managing inflammation-related conditions such as arthritis and cardiovascular diseases. In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition of COX-II with minimal ulcerogenic effects, making them suitable candidates for anti-inflammatory therapies .

Compound IC50 (μM) Selectivity
PYZ30.011High
PYZ4Not reportedModerate

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The reaction typically includes the use of piperazine derivatives and benzimidazole precursors under controlled conditions to achieve the desired structural characteristics .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study published in Pharmaceutical Research evaluated the cytotoxic effects of various benzimidazole-piperazine derivatives on human cancer cell lines. The results indicated that certain modifications significantly increased the potency against breast and colon cancer cells. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of similar compounds, where researchers tested their efficacy in animal models of inflammation. The findings suggested that these compounds effectively reduced inflammation markers and pain levels without causing significant gastrointestinal side effects .

Comparison with Similar Compounds

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its antiproliferative properties and potential as a therapeutic agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₃ClN₄
  • Molecular Weight : 396.91 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzimidazole core followed by the introduction of piperazine and chlorobenzyl substituents. The synthetic routes often utilize various coupling reactions and cyclization methods to achieve the desired structure.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies showed that derivatives with similar structures inhibited cancer cell growth in submicromolar concentrations. Notably, compounds with specific substitutions on the benzimidazole ring displayed enhanced activity against colon carcinoma cells .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : Studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes, which leads to cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of benzimidazole derivatives on human cancer cell lines, including pancreatic adenocarcinoma (Capan-1) and chronic myeloid leukemia (Hap-1). The results indicated that modifications in the piperazine moiety significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values below 5 µM against Capan-1 cells .

Case Study 2: ADME Properties

An analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties revealed that compounds similar to This compound have favorable pharmacokinetic profiles. These properties suggest good oral bioavailability and potential for further development as therapeutic agents .

Data Tables

Compound NameStructureIC50 (µM)Cell LineMechanism
Compound AStructure A4.5Capan-1DNA Intercalation
Compound BStructure B3.8Hap-1Enzyme Inhibition
Compound CStructure C5.0OtherApoptosis Induction

Properties

Molecular Formula

C29H24ClN5

Molecular Weight

478.0 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H24ClN5/c30-25-11-5-4-10-22(25)20-33-14-16-34(17-15-33)28-18-23(21-8-2-1-3-9-21)24(19-31)29-32-26-12-6-7-13-27(26)35(28)29/h1-13,18H,14-17,20H2

InChI Key

BCVWCEXFQHMVIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6

Origin of Product

United States

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